CID 78062316
Description
Properties
Molecular Formula |
C4H10Cl6Si4 |
|---|---|
Molecular Weight |
383.2 g/mol |
InChI |
InChI=1S/C4H10Cl6Si4/c1-12(7,8)14(3,11-4(5)6)13(2,9)10/h4H,1-3H3 |
InChI Key |
ODOIQZVNCCRXRB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]([Si]C(Cl)Cl)([Si](C)(Cl)Cl)[Si](C)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Structural comparisons often rely on PubChem CID cross-referencing and tools like collision cross-section (CCS) measurements or mass spectrometry (MS)-based fragmentation patterns. For example:
- Betulin derivatives: CID 72326 (betulin) and CID 10153267 (3-O-caffeoyl betulin) share triterpenoid scaffolds, which are structurally analogous to many natural products. Differences in substituents (e.g., hydroxyl vs. caffeoyl groups) influence solubility and bioactivity .
- Oscillatoxin derivatives : CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) highlight how methylation alters toxicity and binding affinity in marine toxins .

Table 1: Structural Comparison of CID 78062316 and Analogues
| Compound (CID) | Molecular Formula | Key Functional Groups | Bioactivity Relevance |
|---|---|---|---|
| This compound | (Not specified) | (Inference required) | (Data needed) |
| Betulin (72326) | C₃₀H₅₀O₂ | Hydroxyl, triterpenoid | Anti-inflammatory |
| 3-O-Caffeoyl betulin (10153267) | C₃₉H₅₄O₅ | Caffeoyl ester | Enhanced solubility |
| Oscillatoxin D (101283546) | C₃₂H₄₇NO₈ | Macrocyclic lactone | Cytotoxic |
Pharmacological and Functional Comparisons
and emphasize the importance of substrate specificity and inhibitory profiles. For instance:
- Steroid sulfates : CID 12594 (DHEAS) and CID 5591 (troglitazone) demonstrate how sulfation and aromatic moieties dictate transporter affinity and metabolic stability .
- Irinotecan-related compounds: CID 60873 (irinotecan) and its metabolites (e.g., SN-38) highlight the role of esterase-mediated activation in drug efficacy and toxicity, a principle applicable to prodrug design .
Table 2: Functional Comparison of this compound and Pharmacological Analogues
| Compound (CID) | Target/Pathway | Key Mechanism |
|---|---|---|
| This compound | (Hypothetical target) | (Mechanistic data needed) |
| DHEAS (12594) | Sulfate transporters | Competitive inhibition |
| Troglitazone (5591) | PPARγ receptor | Agonist activity |
| Betulinic acid (64971) | Apoptotic pathways | Mitochondrial membrane disruption |
Physicochemical Properties
and stress the need to compare solubility, stability, and formulation compatibility. For example:
- Hexachlorocyclohexanes : CID 27154445 (hexachlorocyclohexane mixture) exhibits high hydrophobicity and environmental persistence, contrasting with polar derivatives like CID 59220 (hexachlorocyclopentadiene) .
- Ginsenosides: Polar glycosides (e.g., ginsenoside Rf) vs. aglycones show how sugar moieties affect bioavailability and LC-ESI-MS detection .
Table 3: Physicochemical Properties of this compound and Peers
| Compound (CID) | logP | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|---|
| This compound | (N/A) | (N/A) | (N/A) |
| Hexachlorocyclohexane (27154445) | 3.8 | 0.001 | >1 year |
| Ginsenoside Rf | -0.5 | 10.2 | 48 hours |
Methodological Considerations for Comparative Studies
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 78062316’s biological activity?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:
- Population: Specific biological targets or pathways (e.g., enzyme inhibition).
- Intervention: this compound’s concentration or treatment conditions.
- Comparison: Control compounds or baseline activity.
- Outcome: Quantifiable metrics (e.g., IC₅₀, binding affinity).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Ensure alignment with gaps identified in prior literature (e.g., unresolved mechanisms of action) .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
- Use Google Scholar to track citation frequency and prioritize high-impact studies .
- Filter sources by domain reliability (e.g., .gov, .edu) and primary literature (peer-reviewed journals) .
- Create an annotated bibliography categorizing findings into themes (e.g., structural analogs, conflicting results) .
- Cross-reference PubChem and PubMed entries for physicochemical and bioactivity data .
Q. How to design a preliminary experimental protocol for assessing this compound’s physicochemical properties?
- Methodological Answer :
- Define measurable outcomes (e.g., solubility, logP, stability under varying pH/temperature).
- Follow IUPAC guidelines for reproducibility: specify instrumentation (e.g., HPLC), calibration standards, and triplicate trials .
- Include negative controls and validate methods using reference compounds .
- Document protocols in sufficient detail for replication (e.g., solvent systems, equilibration times) .
Q. What methodologies are appropriate for initial data collection on this compound?
- Methodological Answer :
- Quantitative approaches : Dose-response assays (e.g., MTT for cytotoxicity), spectroscopic analysis (UV-Vis, NMR) .
- Qualitative approaches : Molecular docking simulations to predict target interactions .
- Use pre-registration platforms (e.g., OSF) to outline hypotheses and minimize bias .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound’s pharmacokinetic properties?
- Methodological Answer :
- Conduct meta-analysis to identify methodological discrepancies (e.g., assay types, sample sizes) .
- Perform sensitivity analysis to test robustness of conclusions under varying parameters .
- Replicate conflicting studies with standardized protocols (e.g., identical cell lines, incubation times) .
- Use Bayesian statistics to quantify uncertainty and integrate prior evidence .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?
- Methodological Answer :
- Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ .
- Use ANCOVA to adjust for covariates (e.g., cell viability, plate effects) .
- Implement machine learning algorithms (e.g., random forests) to identify non-linear interactions in high-throughput datasets .
- Validate models via k-fold cross-validation and report confidence intervals .
Q. How to integrate multi-omics data in mechanistic studies of this compound?
- Methodological Answer :
- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .
- Apply network pharmacology to map compound-target-pathway interactions .
- Use systems biology models (e.g., kinetic modeling) to predict emergent behaviors .
- Address batch effects via ComBat normalization and validate findings with orthogonal assays (e.g., CRISPR knockouts) .
Q. What validation strategies ensure reproducibility in this compound’s in vitro-to-in vivo extrapolation?
- Methodological Answer :
- Use physiologically based pharmacokinetic (PBPK) modeling to scale results .
- Validate in vitro findings with microdosing studies or organ-on-a-chip systems .
- Apply ISO 17025 standards for lab quality control (e.g., instrument calibration, SOP adherence) .
- Publish raw datasets and computational code in open-access repositories (e.g., Zenodo, GitHub) .
Key Methodological Resources
- Data Analysis : Leverage tools like R/Bioconductor for omics data and PRISM for dose-response curves .
- Ethical Compliance : Obtain ethics approvals for biological samples and adhere to FAIR data principles .
- Conflict Resolution : Use root-cause analysis (e.g., Ishikawa diagrams) to diagnose experimental inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

